molecular formula C8H13N3O4 B1148422 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid CAS No. 10101-30-1

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B1148422
CAS No.: 10101-30-1
M. Wt: 215.20652
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-Acetyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of an acetamido group attached to the alpha carbon of the histidine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid typically involves the acetylation of histidine. One common method is the reaction of histidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of enzymatic catalysis. Enzymes like acetyltransferases can be employed to catalyze the acetylation of histidine, offering a more environmentally friendly and cost-effective approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. It can also act as a precursor to histamine, a biologically active amine involved in immune responses and neurotransmission .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation at the alpha carbon, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, histidine .

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901386
Record name NoName_494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-02-1
Record name N-Acetylhistidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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